2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
4H-1,2,4-Triazole-3-acetamide, 5-[[2-[(2,5-dichlorophenyl)amino]-2-oxoethyl]thio]-N-(4-fluorophenyl)-4-phenyl- is a complex organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole-3-acetamide, 5-[[2-[(2,5-dichlorophenyl)amino]-2-oxoethyl]thio]-N-(4-fluorophenyl)-4-phenyl- typically involves multiple stepsThe reaction conditions often involve the use of thiocarbohydrazide and carboxylic acids under specific temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4H-1,2,4-Triazole-3-acetamide, 5-[[2-[(2,5-dichlorophenyl)amino]-2-oxoethyl]thio]-N-(4-fluorophenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different aromatic or aliphatic groups .
Scientific Research Applications
4H-1,2,4-Triazole-3-acetamide, 5-[[2-[(2,5-dichlorophenyl)amino]-2-oxoethyl]thio]-N-(4-fluorophenyl)-4-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting the function of enzymes or altering receptor activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
4H-1,2,4-Triazole-3-acetamide, 5-[[2-[(2,5-dichlorophenyl)amino]-2-oxoethyl]thio]-N-(4-fluorophenyl)-4-phenyl- is unique due to its specific substituents, which confer distinct biological activities and chemical properties compared to other triazole derivatives .
Properties
CAS No. |
1326900-00-8 |
---|---|
Molecular Formula |
C24H18Cl2FN5O2S |
Molecular Weight |
530.4 g/mol |
IUPAC Name |
2-[5-[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C24H18Cl2FN5O2S/c25-15-6-11-19(26)20(12-15)29-23(34)14-35-24-31-30-21(32(24)18-4-2-1-3-5-18)13-22(33)28-17-9-7-16(27)8-10-17/h1-12H,13-14H2,(H,28,33)(H,29,34) |
InChI Key |
CISRLOPNWSPWDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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